molecular formula C9H8BrClO B13943626 8-Bromo-6-chlorochromane

8-Bromo-6-chlorochromane

Cat. No.: B13943626
M. Wt: 247.51 g/mol
InChI Key: UDYKNVSUCXAVCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-3,4-dihydro-2H-1-benzopyran typically involves the bromination and chlorination of a benzopyran precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation at the desired positions on the benzopyran ring .

Industrial Production Methods

Industrial production methods for 8-Bromo-6-chloro-3,4-dihydro-2H-1-benzopyran may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzopyrans with various functional groups.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

8-Bromo-6-chloro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-chloro-3,4-dihydro-2H-1-benzopyran is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications where specific reactivity and biological activity are desired .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

8-bromo-6-chloro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrClO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2

InChI Key

UDYKNVSUCXAVCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)Br)OC1

Origin of Product

United States

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